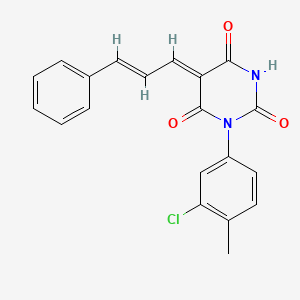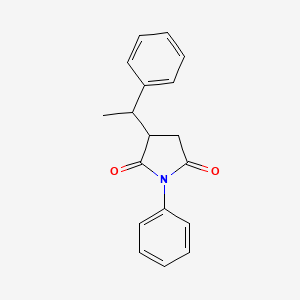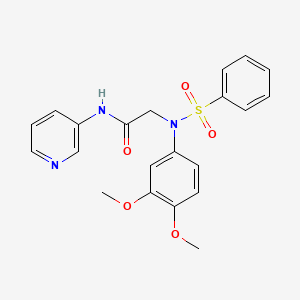![molecular formula C22H21FN2O3S2 B4881102 butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)
butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate, commonly known as BF-1, is a novel compound that has gained significant attention in the scientific community. It is a thiazole-containing compound that exhibits potent biological activity and has potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of BF-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways. In particular, BF-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BF-1 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, BF-1 may reduce inflammation, inhibit tumor growth, and improve cognitive function.
Biochemical and Physiological Effects
BF-1 has been shown to exhibit potent biochemical and physiological effects in various studies. In vitro studies have shown that BF-1 can inhibit the proliferation of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that BF-1 can reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. BF-1 has also been shown to enhance plant growth and protect crops from pests and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BF-1 has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized using a multi-step process. It exhibits potent biological activity and has potential applications in various fields of scientific research. However, there are also some limitations to using BF-1 in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BF-1. In medicine, further studies are needed to investigate its potential as a treatment for neuropathic pain and to improve cognitive function. In agriculture, further studies are needed to investigate its potential as a pesticide and to enhance plant growth. Finally, in industry, further studies are needed to investigate its potential as a lubricant additive and as a corrosion inhibitor. Additionally, further studies are needed to fully understand the mechanism of action of BF-1 and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of BF-1 involves a multi-step process that includes the reaction of 4-fluorophenyl isothiocyanate with 2-aminothiophenol to form 4-(4-fluorophenyl)-1,3-thiazol-2-yl isothiocyanate. The resulting compound is then reacted with N-benzyloxycarbonylglycine to form N-benzyloxycarbonylglycine 4-(4-fluorophenyl)-1,3-thiazol-2-yl thioester. Finally, the thioester is reacted with butyl 4-aminobenzoate to form BF-1. The synthesis method is complex, but it yields a high purity compound that is suitable for scientific research.
Applications De Recherche Scientifique
BF-1 has potential applications in various fields of scientific research. In medicine, it has been shown to exhibit potent anti-inflammatory and anti-tumor activity. It has also been investigated for its potential to treat neuropathic pain and to improve cognitive function. In agriculture, BF-1 has been studied for its ability to enhance plant growth and to protect crops from pests and diseases. Finally, in industry, BF-1 has been investigated for its potential use as a lubricant additive and as a corrosion inhibitor.
Propriétés
IUPAC Name |
butyl 4-[[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S2/c1-2-3-12-28-21(27)16-6-10-18(11-7-16)24-20(26)14-30-22-25-19(13-29-22)15-4-8-17(23)9-5-15/h4-11,13H,2-3,12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOIPZBBAXPATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-N-(4-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4881021.png)
![heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4881022.png)

![1-ethoxy-2-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4881032.png)
![N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4881037.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4881042.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4881045.png)
![1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4881050.png)
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4881058.png)
![N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B4881076.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4881080.png)


